3,4,9-Trimethyl-7-[(4-methylphenyl)methyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Overview
Description
3,4,9-Trimethyl-7-[(4-methylphenyl)methyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 3,4,9-Trimethyl-7-[(4-methylphenyl)methyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves several steps. One common synthetic route includes the alkylation of a purine derivative with a benzyl halide, followed by cyclization and methylation reactions. The reaction conditions typically involve the use of organic solvents such as acetone or dichloromethane, and catalysts like potassium carbonate or sodium hydride. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3,4,9-Trimethyl-7-[(4-methylphenyl)methyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the purine moiety, using reagents like sodium azide or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,9-Trimethyl-7-[(4-methylphenyl)methyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3,4,9-Trimethyl-7-[(4-methylphenyl)methyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis.
Comparison with Similar Compounds
3,4,9-Trimethyl-7-[(4-methylphenyl)methyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione can be compared with other similar compounds, such as:
4-Methylbenzylidene camphor: Known for its use in sunscreen formulations.
4-Methylphenyl phenyl ketone: Used in organic synthesis and as a photoinitiator.
4-Methylphenyl)-2,2’6’,2-terpyridine: Studied for its neuroprotective properties.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,9-trimethyl-7-[(4-methylphenyl)methyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-10-5-7-13(8-6-10)9-23-16(25)14-15(22(4)18(23)26)19-17-21-20-11(2)12(3)24(14)17/h5-8,12H,9H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLLCBLSAHWYAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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